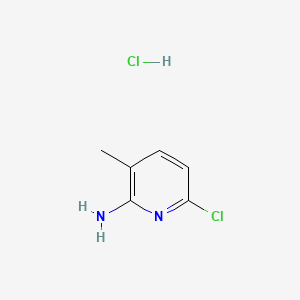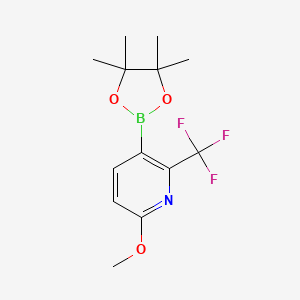
6-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a boronic ester moiety attached to a pyridine ring. It is widely used in organic synthesis, particularly in the field of medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the Boronic Ester: The boronic ester moiety is introduced through a reaction with tetramethyl-1,3,2-dioxaborolane under suitable conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems helps in achieving efficient and cost-effective production.
化学反応の分析
Types of Reactions
6-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical processes.
科学的研究の応用
6-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It plays a role in the synthesis of drug candidates and therapeutic agents.
Industry: The compound is used in the production of advanced materials and polymers.
作用機序
The mechanism of action of 6-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, which can influence its biological activity.
類似化合物との比較
Similar Compounds
- 6-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-(Trifluoromethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 6-Methoxy-2-(trifluoromethyl)pyridine
Uniqueness
6-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of both methoxy and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in various applications.
特性
分子式 |
C13H17BF3NO3 |
|---|---|
分子量 |
303.09 g/mol |
IUPAC名 |
6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)8-6-7-9(19-5)18-10(8)13(15,16)17/h6-7H,1-5H3 |
InChIキー |
DJFUJNJOCVDWJS-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


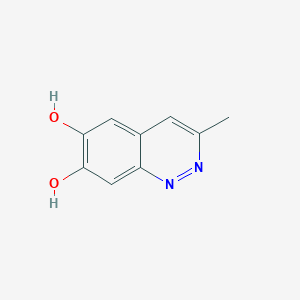
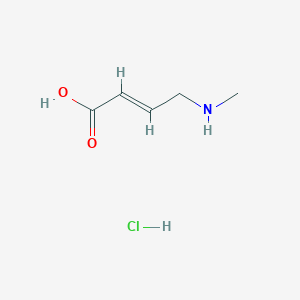


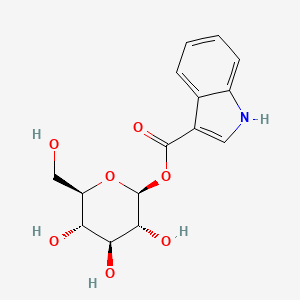
![methyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13450117.png)

![3-[(Acetylmethylamino)methyl]benzoic acid](/img/structure/B13450130.png)
![(S)-[(2-Cyclopentylphenoxy)methyl]-oxirane](/img/structure/B13450136.png)

![(S)-[1,1'-Biphenyl]-4-yl(6-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B13450141.png)
![2-(4-benzylpiperazin-1-yl)-N-[(Z)-[3-(2,3-dihydroxypropyl)-2-hydroxyphenyl]methylideneamino]acetamide](/img/structure/B13450151.png)
![(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(thiophene-2-carboxamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B13450152.png)
